molecular formula C21H23N3O2 B2769464 (2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 469870-52-8

(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2769464
CAS RN: 469870-52-8
M. Wt: 349.434
InChI Key: JMESLIHZAMZKFN-SAPNQHFASA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The name you provided appears to follow the IUPAC nomenclature rules for organic compounds .


Synthesis Analysis

The synthesis of organic compounds often involves reactions like addition, substitution, or elimination. The specifics would depend on the functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms, the types of bonds, and the molecular weight .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The functional groups in the molecule (like the cyano group, the amide group, and the aromatic rings) would play a key role in its reactivity .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the functional groups in the molecule .

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. It refers to how the compound interacts with biological systems. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Safety and hazard information is usually determined through experimental studies. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could involve synthesizing the compound and studying its properties and reactivity. If the compound shows bioactivity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

(E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-24(5-2)19-10-8-18(9-11-19)23-21(25)17(15-22)14-16-6-12-20(26-3)13-7-16/h6-14H,4-5H2,1-3H3,(H,23,25)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESLIHZAMZKFN-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

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